molecular formula C10H22ClN5O6PtS B145208 Diamminechloro(glutathionato-S)platinum(II) CAS No. 128353-81-1

Diamminechloro(glutathionato-S)platinum(II)

Cat. No. B145208
M. Wt: 570.9 g/mol
InChI Key: NQUDETLFUWYXSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Diamminechloro(glutathionato-S)platinum(II), also known as platinum(II) complex, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is a coordination complex that contains platinum as its central metal ion. It is synthesized by reacting platinum(II) chloride with glutathione and ammonia. The resulting compound has a unique structure that allows it to interact with DNA, leading to the inhibition of cell division and ultimately, cancer cell death.

Mechanism Of Action

The mechanism of action of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves its interaction with DNA. The compound binds to DNA, forming adducts that interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately, cancer cell death.

Biochemical And Physiological Effects

Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, leading to an increased immune response against cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) in lab experiments is its ability to selectively target cancer cells, leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as nausea, vomiting, and kidney damage.

Future Directions

There are several future directions for research on diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II). One area of focus is the development of new formulations of the compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.

Synthesis Methods

The synthesis of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves the reaction of Diamminechloro(glutathionato-S)platinum(II)(II) chloride with glutathione and ammonia. The reaction takes place in an aqueous solution and is typically carried out under mild conditions. The resulting compound is a yellow-orange crystalline solid that is soluble in water.

Scientific Research Applications

Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been extensively studied for its potential applications in cancer treatment. Researchers have found that the compound is effective against a wide range of cancer cell lines, including lung, breast, and ovarian cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.

properties

CAS RN

128353-81-1

Product Name

Diamminechloro(glutathionato-S)platinum(II)

Molecular Formula

C10H22ClN5O6PtS

Molecular Weight

570.9 g/mol

IUPAC Name

2-amino-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfidopropan-2-yl]amino]-5-oxopentanoate;azane;hydron;platinum(2+);chloride

InChI

InChI=1S/C10H17N3O6S.ClH.2H3N.Pt/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;;;;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);1H;2*1H3;/q;;;;+2/p-2

InChI Key

NQUDETLFUWYXSV-UHFFFAOYSA-L

SMILES

[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2]

Canonical SMILES

[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2]

synonyms

cis(Pt(NH3)2Cl(SG))
diamminechloro(glutathionato-S)platinum(II)
diamminechloro(glutathionato-S)platinum(II), (SP-4-3)-isome

Origin of Product

United States

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